molecular formula C22H19FN4O2 B243618 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B243618
M. Wt: 390.4 g/mol
InChI Key: VTZUZVDWOHXURG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves the inhibition of specific signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are known to promote cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been found to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments include its high potency and selectivity for cancer cells, low toxicity profile, and potential use as a fluorescent probe for imaging cancer cells. However, its limitations include its limited solubility in water and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. These include further studies to determine its efficacy in vivo, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anti-cancer agents. Additionally, there is potential for the development of analogs with improved solubility and selectivity for specific cancer types.

Synthesis Methods

The synthesis of 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 4-fluoroaniline, benzotriazole, and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at a specific temperature and for a specific duration to obtain the desired product.

Scientific Research Applications

This compound has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as a fluorescent probe for imaging cancer cells.

properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H19FN4O2/c1-3-29-18-10-4-15(5-11-18)22(28)24-19-13-21-20(12-14(19)2)25-27(26-21)17-8-6-16(23)7-9-17/h4-13H,3H2,1-2H3,(H,24,28)

InChI Key

VTZUZVDWOHXURG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Origin of Product

United States

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